
1-(3-Bromopropoxy)-4-chloro-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropoxy)-4-chloro-2-methylbenzene is a chemical compound with the molecular formula C10H12BrClO. It is an important intermediate used in the synthesis of various pharmaceuticals and specialty chemicals. This compound is commonly found as a white powder and is known for its role in the manufacture of omoconazole nitrate, a broad-spectrum antifungal agent .
Méthodes De Préparation
The synthesis of 1-(3-Bromopropoxy)-4-chloro-2-methylbenzene typically involves the reaction of 4-chloro-2-methylphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The choice of solvent, temperature, and reaction time are critical factors in ensuring the efficiency of the process.
Analyse Des Réactions Chimiques
1-(3-Bromopropoxy)-4-chloro-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alkane or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, acetone). The major products formed depend on the specific reaction and conditions employed .
Applications De Recherche Scientifique
1-(3-Bromopropoxy)-4-chloro-2-methylbenzene has several scientific research applications:
Potassium Channel Blockers: The compound is utilized in the development of potassium channel blockers, which have potential therapeutic applications in treating cardiovascular diseases.
Histamine H3 Receptor Ligands: It serves as a precursor in the synthesis of non-imidazole histamine H3 receptor ligands, which are being investigated for their potential in treating neurological disorders.
Antitumor Agents: The compound is also explored for its role in the synthesis of antitumor agents, contributing to cancer research.
Hepatitis C Virus Entry Inhibitors: Research has shown its utility in the development of inhibitors that prevent the entry of the hepatitis C virus into host cells.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropoxy)-4-chloro-2-methylbenzene depends on its specific application. For instance, as an intermediate in the synthesis of omoconazole nitrate, it contributes to the antifungal activity by disrupting the cell membrane of fungi, leading to cell death. The molecular targets and pathways involved vary based on the final product synthesized from this compound .
Comparaison Avec Des Composés Similaires
1-(3-Bromopropoxy)-4-chloro-2-methylbenzene can be compared with similar compounds such as:
1-(3-Bromopropoxy)-4-chlorobenzene: Similar structure but lacks the methyl group, which may affect its reactivity and applications.
(3-Bromopropoxy)-tert-butyldimethylsilane: Contains a tert-butyldimethylsilyl group instead of a chlorobenzene ring, leading to different chemical properties and uses.
4-(3-Bromopropoxy)-1-chloro-2-methylbenzene: Similar structure but with different substitution patterns, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it suitable for particular synthetic applications.
Propriétés
Numéro CAS |
50912-62-4 |
|---|---|
Formule moléculaire |
C10H12BrClO |
Poids moléculaire |
263.56 g/mol |
Nom IUPAC |
1-(3-bromopropoxy)-4-chloro-2-methylbenzene |
InChI |
InChI=1S/C10H12BrClO/c1-8-7-9(12)3-4-10(8)13-6-2-5-11/h3-4,7H,2,5-6H2,1H3 |
Clé InChI |
PHUUFMURRCLRAH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



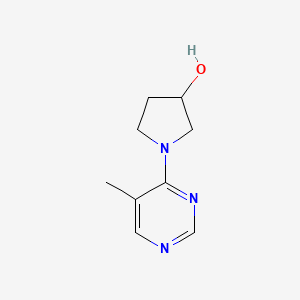


![N-[1-(3-nitrophenyl)ethyl]cyclopropanamine](/img/structure/B12065825.png)
![Benzamide, N-benzoyl-N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-beta-D-erythro-pentofuranosyl]-7-methyl-1H-imidazo[4,5-c]pyridin-4-yl]-](/img/structure/B12065845.png)
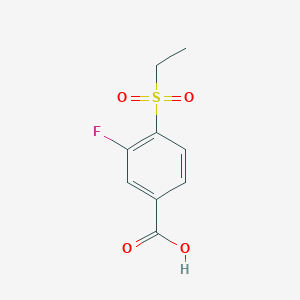
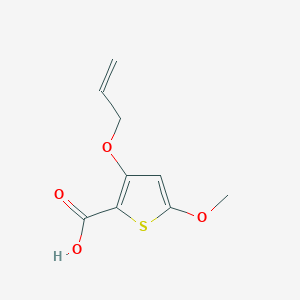

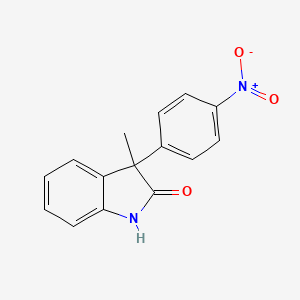
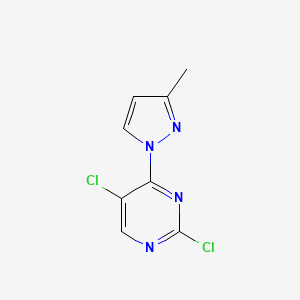
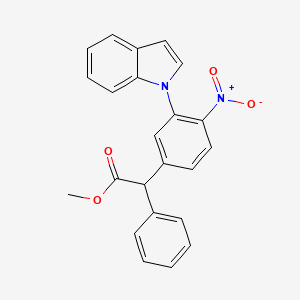
![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-9-(trifluoromethyl)-](/img/structure/B12065872.png)

